

Inducing Apoptosis with p38 Kinase Inhibitor IV: Application Notes and Protocols

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Compound of Interest

Compound Name: *p38 Kinase inhibitor 4*

Cat. No.: *B11953622*

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These application notes provide a comprehensive guide to utilizing p38 Kinase Inhibitor IV to induce apoptosis in cell culture. This document outlines the underlying signaling pathways, detailed experimental protocols for apoptosis detection, and expected quantitative outcomes.

Introduction

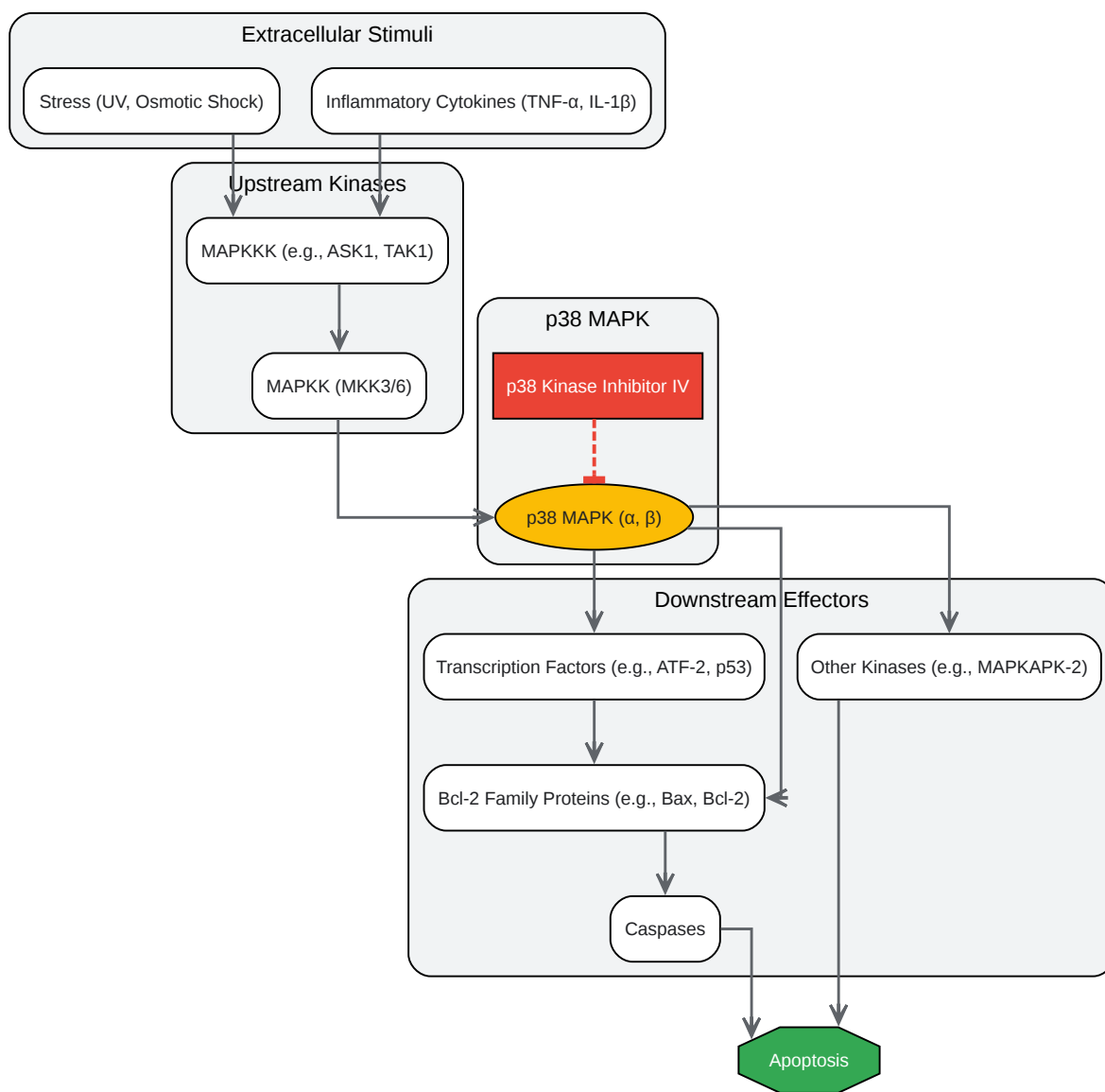
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stimuli, including stress, cytokines, and growth factors.[1] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, making it a key target for therapeutic intervention. p38 MAPK inhibitors are small molecules designed to block the activity of p38 MAPK, thereby modulating downstream cellular processes such as inflammation, apoptosis, and cell cycle progression.[1]

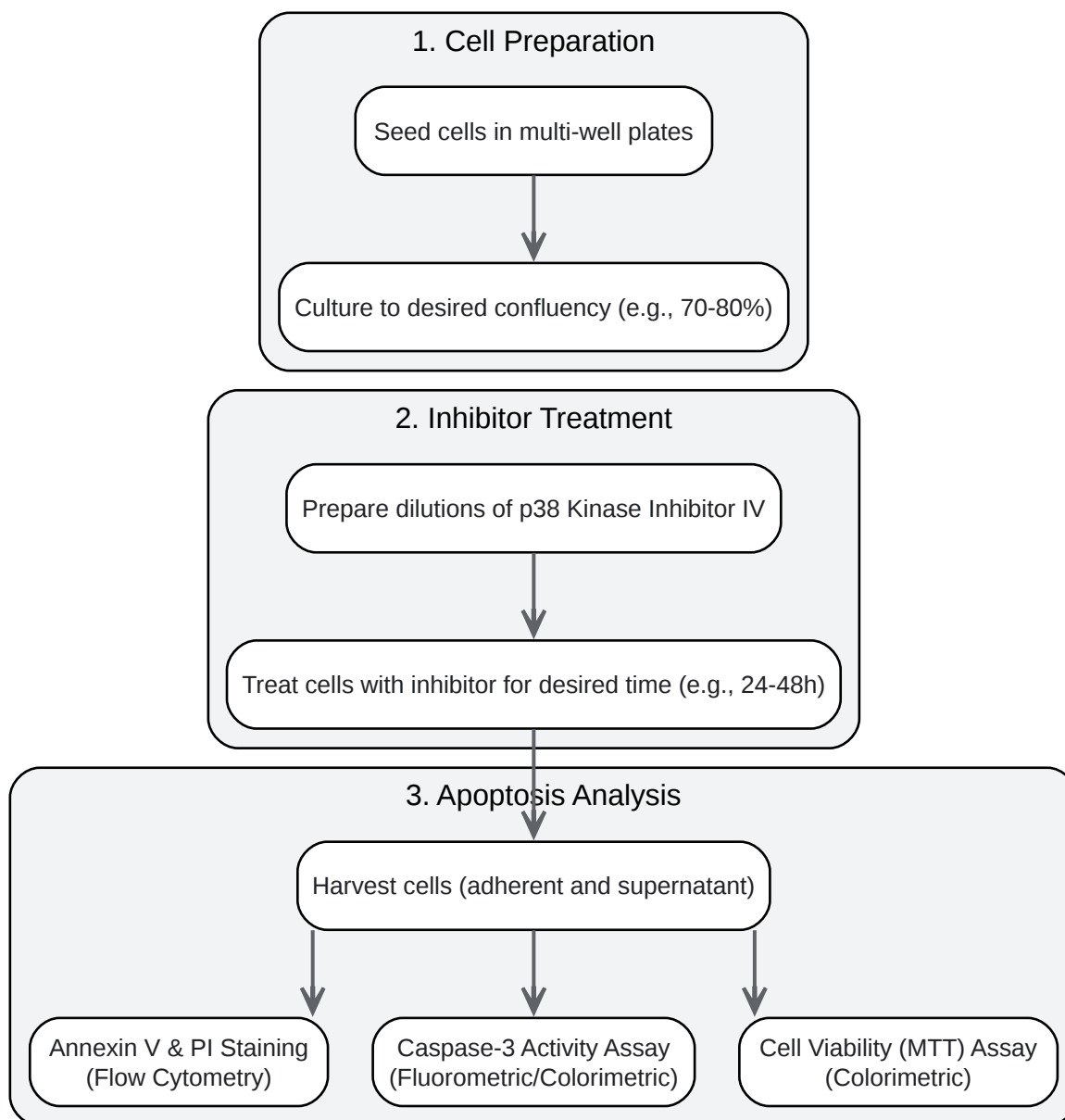
p38 Kinase Inhibitor IV is a potent, cell-permeable, and ATP-competitive inhibitor that selectively targets the p38 α and p38 β isoforms.[2] By inhibiting p38 MAPK, this compound can disrupt the delicate balance between cell survival and cell death pathways, making it a valuable tool for studying and inducing apoptosis in various cell types.

Mechanism of Action: p38 MAPK Signaling in Apoptosis

The p38 MAPK pathway plays a complex and often cell-type-dependent role in the regulation of apoptosis. Activation of p38 can have both pro-apoptotic and anti-apoptotic effects. However, inhibition of p38, particularly the α and β isoforms, can sensitize cells to apoptotic stimuli or directly induce apoptosis in certain cancer cell lines.^{[3][4]} This is thought to occur through the modulation of downstream targets that are critical for cell survival and apoptosis, such as the Bcl-2 family of proteins and caspases.

The inhibitor acts by competing with ATP for the binding site on p38 α and p38 β , preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.^[2]





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